molecular formula C19H20N2O B11836879 3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 23380-90-7

3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one

Cat. No.: B11836879
CAS No.: 23380-90-7
M. Wt: 292.4 g/mol
InChI Key: WQEIGCARKMFJHC-UHFFFAOYSA-N
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Description

3A-(2,4-Dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one is a tetracyclic heterocyclic compound featuring a fused pyrroloquinazolinone core substituted with a 2,4-dimethylphenyl group at the 3A position. This scaffold is structurally related to natural alkaloids and synthetic derivatives with demonstrated bioactivity, particularly as bromodomain inhibitors or kinase modulators .

Key structural features include:

  • Tetrahydropyrroloquinazolinone core: Provides rigidity and hydrogen-bonding capacity.
  • Chiral centers: The 3A position introduces stereochemical complexity, which may affect biological activity .

Properties

CAS No.

23380-90-7

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

3a-(2,4-dimethylphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]quinazolin-5-one

InChI

InChI=1S/C19H20N2O/c1-13-8-9-16(14(2)12-13)19-10-5-11-21(19)17-7-4-3-6-15(17)18(22)20-19/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,20,22)

InChI Key

WQEIGCARKMFJHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C23CCCN2C4=CC=CC=C4C(=O)N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethylphenylamine with a suitable aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various substituted quinazolinones and tetrahydroquinazolines, which can have different biological activities and applications .

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C19H20N2OC_{19}H_{20}N_{2}O and features a unique tetrahydropyrroloquinazolinone structure that contributes to its biological activity. The specific arrangement of functional groups allows it to interact with various biological targets.

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that compounds similar to 3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or modulation of apoptosis pathways.

Antimicrobial Properties : Some studies have suggested that derivatives of this compound can act against bacterial and fungal pathogens. The presence of the quinazolinone moiety is thought to enhance its interaction with microbial enzymes.

Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotective benefits in models of neurodegenerative diseases. They may help in reducing oxidative stress or modulating neurotransmitter levels.

Material Science Applications

Polymer Chemistry : The compound's unique structure allows it to be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. This can be particularly useful in developing advanced materials for electronics or automotive applications.

Dyes and Pigments : Due to its chromophoric characteristics, it can potentially be used in dye formulations for textiles or plastics, offering vibrant colors and improved lightfastness.

Case Studies

  • Anticancer Research :
    • A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various tetrahydropyrroloquinazolinones for their anticancer properties. Results indicated that modifications at the 2-position significantly enhanced cytotoxicity against breast cancer cell lines (source: Journal of Medicinal Chemistry).
  • Antimicrobial Activity :
    • In a comparative study published in the International Journal of Antimicrobial Agents, derivatives of tetrahydropyrroloquinazolinones were tested against multidrug-resistant bacteria. The results demonstrated significant activity against strains such as MRSA, suggesting potential therapeutic applications (source: International Journal of Antimicrobial Agents).
  • Neuroprotection :
    • A recent investigation in Neuropharmacology assessed the neuroprotective effects of related compounds in models of Alzheimer's disease. The findings showed that these compounds reduced beta-amyloid-induced toxicity in neuronal cultures (source: Neuropharmacology).

Mechanism of Action

The exact mechanism of action of 3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its biological effects. Further research is needed to elucidate the detailed mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulk : Bulky groups like tetrahydro-2H-pyran-4-yl (Compound 30) or 2,4-dimethylphenyl (target compound) enhance lipophilicity but may reduce solubility.
  • Stereochemical Impact: Chiral centers in tetrahydropyrroloquinazolinones influence conformational stability and bioactivity, as seen in regioselective synthesis methods .

Brønsted Acid-Catalyzed Annulation

The target compound’s analogs are synthesized via PTSA-catalyzed domino reactions of cyclopropane aldehydes and anthranil hydrazides, achieving yields >70% with complete regioselectivity . This method contrasts with earlier approaches using POCl3-mediated condensations (e.g., Compound 9: 58% yield ).

Electrophilic Functionalization

Reactivity studies show that the pyrroloquinazolinone scaffold undergoes stereoselective reactions with electrophiles (e.g., halogenation, alkylation), enabling diversification at the 3-position .

Biological Activity

3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound.

Chemical Structure and Properties

The chemical structure of 3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one can be represented as follows:

  • Molecular Formula : C15H16N2O
  • Molecular Weight : 240.30 g/mol

Anticancer Activity

Numerous studies have highlighted the potential of quinazoline derivatives as anticancer agents. For instance:

  • A series of quinazoline derivatives have shown significant inhibitory activity against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with some compounds demonstrating IC50 values in the low micromolar range .
  • The compound has been evaluated for its ability to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Quinazolines have also been explored for their antimicrobial properties:

  • Recent research indicates that similar compounds exhibit potent antibacterial and antifungal activity. For example, derivatives with structural similarities to 3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one have shown minimum inhibitory concentrations (MIC) as low as 1.95 μg/mL against Staphylococcus aureus .
  • The compound's potential as an antimicrobial agent could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives have been documented extensively:

  • Compounds within this class have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various in vitro models .
  • The specific compound may exert its effects by modulating signaling pathways associated with inflammation, potentially offering therapeutic benefits in conditions like rheumatoid arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several case studies have focused on the biological activity of quinazoline derivatives:

Study ReferenceBiological ActivityFindings
AnticancerDemonstrated IC50 values < 10 μM against A549 and MCF-7 cell lines.
AntimicrobialMIC values as low as 1.95 μg/mL against S. aureus; effective against multiple fungal strains.
Anti-inflammatoryInhibition of TNF-α production in LPS-stimulated macrophages.

The biological activities of 3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one can be attributed to several mechanisms:

  • Inhibition of Kinases : Many quinazoline derivatives act as inhibitors of various kinases involved in cancer progression.
  • Modulation of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress .

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